Methyl 2-chloro-2-(2-fluorophenyl)acetate
Overview
Description
Methyl 2-chloro-2-(2-fluorophenyl)acetate is an organic compound with the molecular formula C9H8ClFO2. It is a chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals . This compound is known for its unique structure, which includes a chloro and a fluoro substituent on a phenyl ring, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-(2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-2-(2-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-2-(2-fluorophenyl)acetic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl acetates.
Hydrolysis: Major products are 2-chloro-2-(2-fluorophenyl)acetic acid and methanol.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Methyl 2-chloro-2-(2-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: Used in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-(2-fluorophenyl)acetate depends on its application. In pharmaceutical research, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-chloro-4-fluorophenylacetate
- Methyl 2-(4-chloro-2-fluorophenyl)acetate
Uniqueness
Methyl 2-chloro-2-(2-fluorophenyl)acetate is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This arrangement can significantly affect its chemical properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing groups can enhance its stability and influence its interactions in various chemical reactions .
Properties
IUPAC Name |
methyl 2-chloro-2-(2-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVYWTDSCCNRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284520 | |
Record name | Methyl α-chloro-2-fluorobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90055-51-9 | |
Record name | Methyl α-chloro-2-fluorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90055-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α-chloro-2-fluorobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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